molecular formula C23H21N3 B14536166 N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline CAS No. 62308-69-4

N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline

Cat. No.: B14536166
CAS No.: 62308-69-4
M. Wt: 339.4 g/mol
InChI Key: URKOHEJXLBIIEL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs Indoles are known for their diverse biological activities and are often found in various bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline typically involves the condensation of aniline derivatives with indole-3-carbaldehyde. One common method includes the reaction of indole with N,N-dimethylformamide and phosphorous oxychloride, followed by the addition of aniline derivatives . The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The indole moiety is known to interact with multiple receptors, which can result in diverse pharmacological activities . Detailed mechanistic studies are often required to fully elucidate its mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of aniline and indole moieties makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62308-69-4

Molecular Formula

C23H21N3

Molecular Weight

339.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(3-phenylindol-1-yl)iminomethyl]aniline

InChI

InChI=1S/C23H21N3/c1-25(2)20-14-12-18(13-15-20)16-24-26-17-22(19-8-4-3-5-9-19)21-10-6-7-11-23(21)26/h3-17H,1-2H3

InChI Key

URKOHEJXLBIIEL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C=C(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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